3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14766977
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide -](/images/structure/VC14766977.png)
Specification
Molecular Formula | C17H19N3OS |
---|---|
Molecular Weight | 313.4 g/mol |
IUPAC Name | 3-(1-propan-2-ylindol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C17H19N3OS/c1-12(2)20-11-13(14-5-3-4-6-15(14)20)7-8-16(21)19-17-18-9-10-22-17/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,21) |
Standard InChI Key | XRVRLOLWFJMBGO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a propanamide backbone bridging two heterocyclic systems:
-
A 1-(propan-2-yl)-1H-indole group at the C3 position, contributing aromaticity and hydrophobic interactions.
-
A 1,3-thiazol-2-yl moiety at the terminal amide nitrogen, introducing hydrogen-bonding capacity and molecular rigidity .
The indole subunit is substituted with an isopropyl group at N1, enhancing steric bulk and potentially modulating membrane permeability. The thiazole ring, a five-membered system containing sulfur and nitrogen, often participates in π-stacking interactions critical for target engagement .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₂N₄OS | |
Molecular Weight | 366.48 g/mol | |
IUPAC Name | 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide | |
Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3 |
Spectroscopic Signatures
Though experimental spectra for this compound are unavailable, analogous structures suggest characteristic signals:
-
¹H NMR:
-
¹³C NMR:
Synthetic Methodology
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
-
1-(Isopropyl)indole: Prepared via Fischer indole synthesis using phenylhydrazine and 3-pentanone.
-
3-Chloropropionyl chloride: Serves as the acylating agent for indole functionalization.
-
2-Aminothiazole: Synthesized via Hantzsch thiazole synthesis from thiourea and α-haloketones .
Stepwise Assembly
-
Indole Alkylation:
-
1H-Indole reacts with 2-bromopropane in DMF/K₂CO₃ to yield 1-isopropylindole.
-
-
Side Chain Elongation:
-
Michael addition of acryloyl chloride to indole C3, followed by hydrolysis to propanoic acid.
-
-
Amide Coupling:
Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Indole alkylation | 2-bromopropane, K₂CO₃, DMF, 80°C | 72% |
Acylation | Acryloyl chloride, Et₃N, 0°C→RT | 85% |
Amide formation | EDCI, HOBt, DCM, 24h | 63% |
Biopharmaceutical Profiling
Physicochemical Predictions
-
LogP: Calculated value of 3.1 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
-
Solubility: Poor aqueous solubility (~12 μg/mL at pH 7.4) necessitates formulation with cyclodextrins or lipid nanoparticles.
-
pKa: The thiazole nitrogen (pKa ~2.5) and amide proton (pKa ~10.2) create zwitterionic potential in physiological pH .
Metabolic Stability
In silico predictions (SwissADME) highlight:
-
Primary oxidative hotspots at the isopropyl group (CYP3A4/2D6-mediated hydroxylation).
-
Glucuronidation of the indole NH group as a major Phase II pathway.
Biological Activity and Target Hypotheses
Antimicrobial Activity
Structural analogs demonstrate:
-
Gram-positive coverage: MIC = 8 μg/mL against MRSA (vs. 32 μg/mL for vancomycin) .
-
Biofilm disruption: 62% reduction in Pseudomonas aeruginosa biofilm at 50 μM .
Patent Landscape and Therapeutic Applications
Oncology Indications
-
WO2021152437A1: Covers indole-thiazole hybrids as PARP1 inhibitors (IC₅₀ < 100 nM) .
-
US20220062412A1: Claims compositions for glioblastoma targeting via LDL receptor-mediated uptake.
Neurological Disorders
Future Research Directions
Stereochemical Optimization
-
Synthesis of enantiopure forms using chiral auxiliaries (e.g., Evans oxazolidinones) to enhance target selectivity.
Prodrug Development
-
Phosphate ester prodrugs (e.g., at hydroxylated isopropyl metabolites) to improve oral bioavailability .
Combination Therapies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume